molecular formula C14H13BrO B8458442 1-(2-Bromo-phenyl)-2-phenyl-ethanol

1-(2-Bromo-phenyl)-2-phenyl-ethanol

Cat. No.: B8458442
M. Wt: 277.16 g/mol
InChI Key: TWDVUMVJBKRSEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromo-phenyl)-2-phenyl-ethanol is a useful research compound. Its molecular formula is C14H13BrO and its molecular weight is 277.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H13BrO

Molecular Weight

277.16 g/mol

IUPAC Name

1-(2-bromophenyl)-2-phenylethanol

InChI

InChI=1S/C14H13BrO/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9,14,16H,10H2

InChI Key

TWDVUMVJBKRSEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2Br)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-bromobenzaldehyde (18.50 g) in dry ether (20 ml) was added dropwise to a stirred solution of benzylmagnesium chloride [prepared from benzyl chloride (12.64 g) and magnesium (2.68 g)] in dry ether (120 ml), a thick precipitate forming during the addition. The mixture was stirred for 1 hour at room temperature then poured into water, acidified with 2M hydrochloric acid, and extracted with ether. The extracts were washed with water, dried, concentrated and chromatographed using dichloromethane and petrol (1:1) as eluant to give 1-(2-bromophenyl)-2-phenylethan-1-ol (10.95 g, 40%) as a white solid, melting point 84-85° C.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
12.64 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2-bromobenzaldehyde (1 mL, 5.4 mmol) in diethylether (2 mL) was added to a flame dried flask, and flushed with argon. The temperature was reduced to −10° C. and benzylmagnesium chloride was slowly added to the flask via syringe. The reaction was stirred at −10° C. for 1 hour and then stirred at room temperature for 16 hours. The reaction was the poured over ice and acidified to pH 3. It was then extracted with ether (3×40 mL). The organic layers were combined, evaporated, and the resulting residue was purified via silica gel chromatography to produce 520 mg (33% yield) of the title intermediate.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
33%

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